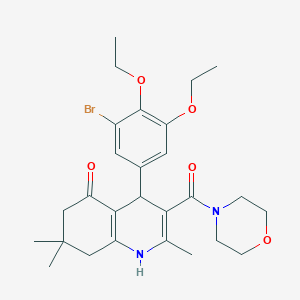![molecular formula C19H21ClFN3O B11209733 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B11209733.png)
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chloroaniline with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Amidation Reaction: The piperazine intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired propanamide compound.
The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Base catalysts like triethylamine or pyridine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogen substitution reactions can occur, particularly at the 4-chlorophenyl and 4-fluorophenyl groups, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a lead compound in the development of new drugs.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors in the central nervous system, making it a candidate for treating neurological disorders.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol: Used in the synthesis of trazodone, an antidepressant.
4-(4-chlorophenyl)piperazine: A common intermediate in the synthesis of various pharmaceuticals.
Uniqueness
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide is unique due to its dual substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. The presence of both 4-chlorophenyl and 4-fluorophenyl groups enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C19H21ClFN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C19H21ClFN3O/c20-15-1-7-18(8-2-15)24-13-11-23(12-14-24)10-9-19(25)22-17-5-3-16(21)4-6-17/h1-8H,9-14H2,(H,22,25) |
InChI Key |
UHIIVFIHLMURHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chloro-4-methylphenyl)-2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11209671.png)
![7-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209672.png)

![1-(2,4-dimethylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209684.png)
![Methyl 4-[9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11209694.png)
![Prop-2-en-1-yl 5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209703.png)
![4-[2-({5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)ethyl]benzenesulfonamide](/img/structure/B11209710.png)
![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2,4-difluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11209716.png)
![[3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methylphenyl)methanone](/img/structure/B11209722.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B11209724.png)

![2-(3,4-Dimethylphenyl)-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11209731.png)
![1-(2-chlorobenzyl)-3'-(2-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11209740.png)
